5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid

Description

Structural Characterization of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic Acid

IUPAC Nomenclature and Molecular Formula Analysis

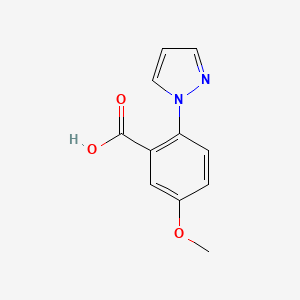

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, yielding the official designation 5-methoxy-2-pyrazol-1-ylbenzoic acid. This nomenclature precisely describes the molecular architecture, indicating the presence of a methoxy substituent at the 5-position of the benzene ring and a pyrazol-1-yl group attached at the 2-position relative to the carboxylic acid functionality. The compound is assigned Chemical Abstracts Service registry number 1214622-45-3, providing a unique identifier for database searches and chemical procurement.

The molecular formula C11H10N2O3 accurately represents the atomic composition, encompassing eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This formula corresponds to a molecular weight of 218.21 grams per mole, as calculated through standard atomic weight summations. The molecular formula indicates an unsaturation index of seven, consistent with the presence of two aromatic ring systems and the carboxylic acid carbonyl group.

Systematic analysis of the molecular structure reveals several important structural features that contribute to its chemical behavior. The compound contains three distinct oxygen atoms: one within the methoxy substituent, one in the carbonyl group of the carboxylic acid, and one in the hydroxyl group of the carboxylic acid functionality. The two nitrogen atoms are both incorporated within the pyrazole ring system, forming a five-membered heterocycle with specific electronic properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H10N2O3 | |

| Molecular Weight | 218.21 g/mol | |

| Chemical Abstracts Service Number | 1214622-45-3 | |

| MDL Number | MFCD09054729 |

X-ray Crystallography and Solid-State Conformational Studies

While comprehensive X-ray crystallographic data specifically for this compound were not extensively detailed in the available literature, structural studies of closely related pyrazole-benzoic acid derivatives provide valuable insights into the expected solid-state conformational behavior. Research on similar compounds has demonstrated that pyrazole-substituted benzoic acids typically adopt planar or near-planar conformations in the solid state, with the pyrazole ring and benzene ring systems exhibiting specific dihedral angles that optimize intermolecular interactions.

The crystalline packing of such compounds is generally dominated by hydrogen bonding interactions involving the carboxylic acid group and potential pi-pi stacking interactions between aromatic ring systems. The methoxy substituent in the 5-position of the benzene ring is expected to influence the overall molecular conformation and crystalline packing arrangements through both steric and electronic effects.

Storage recommendations for the compound indicate optimal conditions of sealed containers maintained at 2-8 degrees Celsius, suggesting thermal sensitivity that may be related to solid-state stability considerations. These storage conditions are consistent with compounds that may undergo conformational changes or degradation at elevated temperatures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through detailed analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signal patterns consistent with the proposed molecular structure, including distinct resonances for the methoxy group, aromatic protons, and pyrazole ring protons.

The methoxy group protons typically appear as a singlet in the region of 3.8-4.0 parts per million, representing the three equivalent hydrogen atoms attached to the oxygen substituent. The aromatic protons of the benzene ring system generate a complex multiplet pattern in the 7.0-8.0 parts per million region, with specific coupling patterns determined by the substitution pattern and electronic environment of each position.

Pyrazole ring protons exhibit characteristic chemical shifts reflecting the electron-deficient nature of the heterocyclic system. The proton at the 3-position of the pyrazole ring typically resonates around 6.5-7.0 parts per million, while the proton at the 4-position appears in a similar chemical shift range but with distinct coupling patterns. The carboxylic acid proton, when observable, appears as a broad singlet in the 12-13 parts per million region, often exhibiting exchange behavior with deuterated solvents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through identification of all carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group typically appears around 170-175 parts per million, representing the most deshielded carbon in the molecule. Aromatic carbons span the range from 110-160 parts per million, with specific chemical shifts determined by substitution patterns and electronic effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into gas-phase ionic behavior. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the intact molecular species. This molecular ion typically exhibits moderate stability under standard electron ionization conditions.

Characteristic fragmentation pathways include loss of the carboxylic acid functionality through decarboxylation processes, generating fragment ions at mass-to-charge ratio 174. Additional fragmentation involves cleavage of the methoxy group, producing ions at mass-to-charge ratio 203 through loss of the methyl radical. The pyrazole ring system demonstrates relative stability under mass spectrometric conditions, often appearing as a prominent fragment in the spectrum.

Base peak identification and relative ion abundances provide quantitative information about the preferred fragmentation pathways and the relative stability of different structural fragments. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment in analytical applications.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that provide definitive structural information for this compound. The carboxylic acid functionality generates distinctive absorption bands, including a broad hydroxyl stretching vibration typically observed in the 2500-3300 wavenumber region and a sharp carbonyl stretching mode around 1670-1680 wavenumbers.

The methoxy substituent contributes characteristic absorption bands including carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and carbon-oxygen stretching modes around 1200-1300 wavenumbers. The aromatic ring systems produce multiple absorption bands in the 1400-1600 wavenumber region, corresponding to various carbon-carbon stretching and bending vibrations.

Pyrazole ring vibrational modes appear as distinct absorption bands that differ from simple aromatic systems due to the presence of nitrogen atoms within the ring structure. These modes typically appear in the 1500-1600 wavenumber region and provide diagnostic information for heterocyclic identification.

Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds generate characteristic absorption bands in the 700-900 wavenumber region, with specific patterns determined by the substitution arrangement on the benzene ring. These fingerprint region absorptions provide additional structural confirmation and assist in distinguishing between isomeric compounds.

Tautomeric Behavior and Protonation State Dynamics

The structural framework of this compound incorporates multiple sites capable of exhibiting tautomeric behavior and pH-dependent protonation state changes. The carboxylic acid functionality represents the primary ionizable group in the molecule, with a predicted acid dissociation constant in the range typical for substituted benzoic acids, approximately 3.5-4.5 pH units.

The pyrazole ring system contains nitrogen atoms that can participate in protonation-deprotonation equilibria under appropriate pH conditions. The nitrogen atom at the 2-position of the pyrazole ring (N2) is typically not protonated under physiological pH conditions due to its involvement in the aromatic system and attachment to the benzene ring. However, under highly acidic conditions, protonation at this site may become thermodynamically favorable.

Tautomeric equilibria involving the pyrazole ring system represent another important aspect of the compound's chemical behavior. While the 1H-pyrazole tautomer is generally favored based on substitution patterns, environmental factors such as solvent polarity, hydrogen bonding interactions, and crystal packing forces can influence the equilibrium distribution between tautomeric forms.

The methoxy substituent provides additional stabilization to the molecular system through resonance interactions with the benzene ring, potentially influencing the electronic distribution and affecting both protonation behavior and tautomeric preferences. These electronic effects contribute to the overall chemical stability and reactivity profile of the compound.

Understanding the protonation state dynamics becomes particularly important in applications involving biological systems or complex chemical environments where pH variations can significantly alter the molecular properties and interactions. The compound's behavior under different pH conditions affects solubility, membrane permeability, and potential binding interactions with biological targets.

Properties

IUPAC Name |

5-methoxy-2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-3-4-10(9(7-8)11(14)15)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIHMOIUVBGYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269999 | |

| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214622-45-3 | |

| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Pyrazole Derivatives

- Step 1 : Methyl 5-methoxy-2-(bromomethyl)benzoate is synthesized by bromination of methyl 5-methoxy-2-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation.

- Step 2 : The brominated intermediate reacts with 1H-pyrazole in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at reflux (82°C, 6 hr).

- Step 3 : The ester group is hydrolyzed using aqueous NaOH (10%) in ethanol (70°C, 4 hr) to yield the final benzoic acid derivative.

Key Data :

Cyclization via 1,3-Diketone Intermediates

- Step 1 : 5-Methoxy-2-(propioloyl)benzoic acid is prepared by reacting methyl 5-methoxy-2-iodobenzoate with propiolic acid under Sonogashira coupling conditions.

- Step 2 : The propioloyl derivative undergoes cyclization with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (reflux, 8 hr) to form the pyrazole ring.

Yield : 68% (over two steps)

Oxidation of Thioether Precursors

- Step 1 : 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is synthesized via Ullmann coupling of 5-methoxy-2-iodobenzoic acid with pyrazole.

- Step 2 : The aldehyde is oxidized to the carboxylic acid using hydrogen peroxide (H₂O₂, 30%) and phthalic anhydride in dichloromethane at 0–5°C.

- Temperature control (<10°C) to prevent over-oxidation

- Phthalic anhydride acts as a mild oxidizing agent

Yield : 74% (oxidation step)

Comparative Analysis of Methods

Key Research Findings

- Solvent Effects : Acetonitrile outperforms DMF in nucleophilic substitution, reducing side reactions.

- Catalyst Optimization : Cs₂CO₃ increases pyrazole coupling efficiency compared to K₂CO₃.

- Oxidation Efficiency : H₂O₂ with phthalic anhydride achieves higher purity than KMnO₄.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents like sodium borohydride.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 5-Carboxy-2-(1H-pyrazol-1-YL)benzoic acid.

Reduction: 5-Methoxy-2-(1H-pyrazolin-1-YL)benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and analgesic medications.

Case Study: Anti-inflammatory Properties

Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For example, a study reported the synthesis of several pyrazole derivatives, including 5-methoxy compounds, which demonstrated potent inhibition of inflammatory markers in vitro. The minimum inhibitory concentration (MIC) values were notably low, indicating high efficacy against inflammation-related conditions .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals such as herbicides and fungicides. Its ability to enhance crop protection and yield makes it valuable in modern agriculture.

Case Study: Herbicide Development

A recent investigation focused on the synthesis of novel pyrazole-based herbicides revealed that compounds similar to this compound showed effective herbicidal activity against various weed species. The study indicated that these compounds could potentially reduce reliance on traditional herbicides, offering a more environmentally friendly alternative .

Material Science

The compound is also explored for its potential in creating novel polymers and materials with unique properties. This application is particularly relevant in industries looking for innovative materials for various uses.

In biochemical contexts, this compound acts as a ligand in various assays, aiding the study of enzyme interactions and protein binding.

Case Study: Enzyme Interaction Studies

A study utilized this compound as a ligand to investigate its binding affinity to specific enzymes involved in metabolic pathways. The results demonstrated significant binding interactions, which are crucial for drug discovery processes aimed at targeting metabolic diseases .

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying other substances, providing valuable insights into quality control processes.

Application Example: Quality Control

In quality control laboratories, this compound is used as a standard reference material for chromatographic techniques. Its known properties facilitate accurate calibration and validation of analytical methods .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole Derivatives

- 5-Methoxy-2-(1,3,5-Trimethylpyrazol-4-yl)Benzoic Acid (): Structural Difference: Methyl groups at the 1,3,5-positions of the pyrazole ring. Methyl groups may also sterically hinder interactions in biological targets. Applications: Used in combinatorial libraries (Maybridge1001076, Oprea1098007), suggesting roles in drug discovery for improved metabolic stability .

Heterocycle-Swapped Analogs

- 5-Methoxy-2-(2H-1,2,3-Triazol-2-yl)Benzoic Acid (–17): Structural Difference: Pyrazole replaced with a triazole ring. This derivative is used in Daridorexant, a dual orexin receptor antagonist, highlighting its pharmacological relevance .

Sulfonamide and Sulfonyl Derivatives

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Analogs

*Calculated based on molecular formula.

Biological Activity

5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound features a methoxy group and a pyrazole moiety, which are known for their diverse biological activities. The synthesis typically involves the reaction of benzoic acid derivatives with pyrazole precursors, often yielding high purity products suitable for biological testing.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with MIC values as low as 4 μg/mL against Acinetobacter baumannii, indicating strong antibacterial activity .

- Structure-Activity Relationship (SAR) : Modifications to the pyrazole ring and substitution patterns significantly affect antimicrobial potency. Electron-donating substituents enhance activity, while electron-withdrawing groups tend to diminish it .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 4 | Active against A. baumannii |

| N-Benzyl-N-phenyl derivative | 6.25 | Active against S. aureus |

| Bromo substituted derivative | 3.125 | Good activity against Gram-positive bacteria |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to various cancer cell lines.

Key Findings:

- In Vitro Studies : The compound exhibits antiproliferative effects on several cancer cell lines, including breast and liver cancer cells. It has been shown to inhibit cell growth significantly, with some studies reporting growth inhibition percentages exceeding 50% .

- Mechanism of Action : The anticancer activity is thought to be mediated through multiple pathways, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in treating infections and cancers:

- Antimicrobial Study : A study demonstrated that derivatives of pyrazole exhibited zones of inhibition up to 85 mm against resistant strains like MRSA, showcasing their potential as new antimicrobial agents .

- Anticancer Research : Another research effort focused on a series of pyrazole-containing compounds that showed significant inhibition of tumor growth in vivo, particularly in models of lung and colorectal cancer .

Q & A

Basic: What are optimized synthetic routes for 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid, particularly addressing exothermic reactions?

Methodological Answer:

The synthesis involves coupling 2-iodo-5-methoxybenzoic acid with 1H-pyrazole using cesium carbonate as a base and copper(I) iodide as a catalyst in anhydrous DMF. Key steps include:

- Temperature Control : The reaction is exothermic, reaching 70°C rapidly. Maintain stirring for 30 minutes post-reaction to ensure completion .

- Workup : After DMF evaporation, adjust pH to 3–4 with citric acid to precipitate the product. Filter and wash with water/EtOAc to remove impurities .

- Regioselectivity : Monitor for N1-linked triazole byproducts (up to 6% impurity) via HPLC or LC-MS .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : Use - and -NMR to confirm the pyrazole ring substitution pattern and benzoic acid backbone. Compare chemical shifts with similar derivatives (e.g., 5-methyl-1-phenylpyrazole-4-carboxylic acid) .

- IR : Identify carboxylic acid (C=O stretch ~1700 cm) and pyrazole ring vibrations (~1600 cm) .

- HPLC/MS : Assess purity (>95%) and molecular ion ([M+H] = 220.21) using reverse-phase HPLC with a C18 column .

Advanced: How can computational methods predict and validate physicochemical properties?

Methodological Answer:

- Software Tools : Use Advanced Chemistry Development (ACD/Labs) to calculate properties:

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis data .

Advanced: What challenges arise in X-ray crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve light atoms (e.g., oxygen in methoxy groups).

- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters. Address twinning via HKLF5 in SHELXL .

- Validation : Check for overfitting using R and validate hydrogen bonding networks with PLATON .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazole-containing derivatives?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with varying substituents (e.g., halogen, methyl, nitro) at the pyrazole and benzoic acid positions .

- Bioassays : Test antibacterial activity via microdilution (MIC determination) against Gram-positive/negative strains. Use statistical tools (e.g., ANOVA) to identify significant SAR trends .

- Contradiction Analysis : Control solvent effects (DMSO vs. aqueous buffers) and cytotoxicity assays (e.g., MTT) to distinguish specific activity from general toxicity .

Basic: What purification techniques ensure high-purity (>98%) product?

Methodological Answer:

- Recrystallization : Use EtOAc/hexane (1:3) to isolate crystalline product. Monitor purity via TLC (R = 0.6 in EtOAc) .

- HPLC : Employ preparative C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) for final polishing .

Advanced: How is this compound utilized in designing metal-organic frameworks (MOFs)?

Methodological Answer:

- Ligand Design : The benzoic acid moiety coordinates with metals (e.g., Zn, Cu) to form 2D/3D networks. Optimize solvent (DMF vs. water) and temperature for crystallization .

- Porosity Analysis : Characterize MOFs via BET surface area measurements and gas (N, CO) adsorption isotherms .

Advanced: How to mitigate hazards during scale-up synthesis (e.g., exothermic reactions)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.